1-(4-Fluorophenoxy)-2-nitrobenzene
Overview
Description
1-(4-Fluorophenoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorophenoxy group attached to a nitrobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluorophenoxy)-2-nitrobenzene can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 1-chloro-2-nitrobenzene with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microreactors can also enhance the efficiency of the process by providing precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, methanol as solvent.
Substitution: Potassium carbonate as base, dimethylformamide as solvent, elevated temperatures.
Major Products
Reduction: 1-(4-Fluorophenoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Fluorophenoxy)-2-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics.
Chemical Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenoxy)-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-(4-Fluorophenoxy)-2-aminobenzene: The reduced form of 1-(4-Fluorophenoxy)-2-nitrobenzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(4-fluorophenoxy)-2-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGUAHSQDRBNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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